An In-depth Technical Guide to the Physical Properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
An In-depth Technical Guide to the Physical Properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a key chiral building block used in the synthesis of various pharmaceutical compounds. This document compiles available data from chemical databases and outlines standardized experimental protocols for the determination of its core physical characteristics.
Compound Identification and Structure
(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, also known by its CAS Number 941289-27-6, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the chiral center on the third position of the piperidine ring. The "(S)" designation indicates the stereochemistry at this chiral center.
Below is a summary of the compound's primary identifiers and structural information.
| Identifier | Value | Source |
| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | [1] |
| CAS Number | 941289-27-6 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CC(=O)O | [1] |
| InChIKey | QZYGREZDLJVVSV-VIFPVBQESA-N | [1] |
Physicochemical Properties
The following table summarizes the available quantitative physical and chemical data for the compound. It is important to note that much of the publicly available data is computationally predicted rather than experimentally determined.
| Property | Value | Comments | Source |
| Molecular Weight | 243.30 g/mol | --- | [1][2] |
| Appearance | Pale brown powder | --- | [2] |
| Boiling Point | 373.0 ± 15.0 °C | Predicted | [2] |
| Density | 1.121 g/cm³ | Predicted | [2] |
| pKa | 4.65 ± 0.10 | Predicted | [2] |
| XLogP | 1.4 | Predicted | [1][3] |
| Storage Temperature | 2-8°C | Recommended | [2] |
Logical Workflow for Compound Characterization
The characterization of a chemical substance like (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid follows a logical progression from identification to detailed property analysis. The workflow ensures that the material is correctly identified before its physical and chemical attributes are measured.
Experimental Protocols
Due to the absence of published experimental data for several key physical properties, this section provides detailed, standardized methodologies for their determination in a laboratory setting.
4.1. Melting Point Determination (Capillary Method)
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Objective: To determine the temperature range over which the solid compound transitions to a liquid.
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Methodology:
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Ensure the sample of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is thoroughly dried to remove any residual solvent.
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Finely crush the crystalline powder.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into a calibrated melting point apparatus.
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Heat the apparatus at a rate of 10-15 °C per minute for an initial rapid determination.
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For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point found in the first run.
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
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4.2. Solubility Assessment (Qualitative)
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Objective: To determine the solubility of the compound in various common laboratory solvents.
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Methodology:
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Add approximately 10 mg of the compound to a small test tube.
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Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to the test tube.
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Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at ambient temperature.
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Visually inspect the solution for any undissolved solid particles against a dark background.
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Categorize the solubility as:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid has dissolved, but undissolved particles remain.
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Insoluble: The solid appears unchanged.
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If the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.
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4.3. Specific Rotation Measurement (Polarimetry)
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Objective: To measure the specific rotation, which confirms the enantiomeric identity of the chiral compound.
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Methodology:
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Prepare a solution of known concentration (c), typically expressed in g/100 mL. A suitable solvent in which the compound is highly soluble (e.g., methanol or chloroform) should be used. Accurately weigh the compound and dissolve it in a precise volume of solvent in a volumetric flask.
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Calibrate the polarimeter using a blank (the pure solvent).
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Rinse and fill the polarimeter sample tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
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Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).
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Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)
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Report the result specifying the temperature, wavelength, concentration, and solvent used.
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Structural Diagram and Key Functional Groups
The chemical behavior and physical properties of the molecule are dictated by its structure, which includes a carboxylic acid, a carbamate (Boc group), and a chiral center.
References
- 1. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | C12H21NO4 | CID 1502084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-CARBOXYMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 941289-27-6 [m.chemicalbook.com]
- 3. PubChemLite - (s)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]
